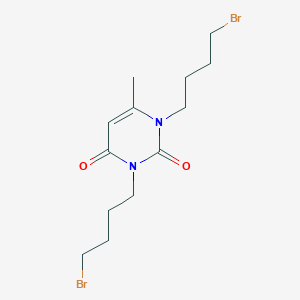![molecular formula C14H9Cl3O B14609131 4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol CAS No. 60805-35-8](/img/structure/B14609131.png)
4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group and a dichlorinated ethenyl group attached to a chlorinated phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol typically involves the reaction of 4-chlorophenylacetylene with dichloromethane in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques involving chlorination and phenol functionalization.
Análisis De Reacciones Químicas
Types of Reactions
4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ethenyl group can be reduced to form the corresponding ethane derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethane derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems due to its structural similarity to certain pesticides.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol involves its interaction with biological molecules. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their function. The dichlorinated ethenyl group may interact with cellular membranes, affecting their integrity and function. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[2,2-Dichloro-1-(4-methoxyphenyl)ethenyl]phenol
- 2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene
Uniqueness
4-[2,2-Dichloro-1-(4-chlorophenyl)ethenyl]phenol is unique due to its specific combination of a phenolic hydroxyl group and a dichlorinated ethenyl group attached to a chlorinated phenyl ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
60805-35-8 |
|---|---|
Fórmula molecular |
C14H9Cl3O |
Peso molecular |
299.6 g/mol |
Nombre IUPAC |
4-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol |
InChI |
InChI=1S/C14H9Cl3O/c15-11-5-1-9(2-6-11)13(14(16)17)10-3-7-12(18)8-4-10/h1-8,18H |
Clave InChI |
AUBAESARBOFRRH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14609075.png)




![3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl-](/img/structure/B14609095.png)

![1-[(Cyclopent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14609102.png)



